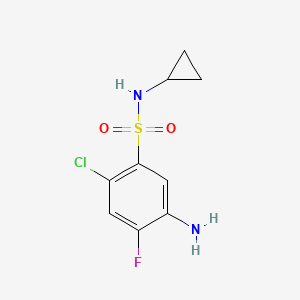

5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

Description

Chemical Identification and Systematic Nomenclature

5-Amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by its polyfunctional aromatic core. Its systematic IUPAC name reflects the spatial arrangement of substituents: N-cyclopropyl-5-amino-2-chloro-4-fluorobenzenesulfonamide. The molecular formula C₉H₁₀ClFN₂O₂S (molecular weight: 264.70 g/mol) encodes critical structural features, including a benzene ring substituted at positions 1 (sulfonamide), 2 (chloro), 4 (fluoro), and 5 (amino), with a cyclopropylamine moiety at the sulfonamide nitrogen.

| Identifier | Value |

|---|---|

| CAS Registry Number | 1249715-15-8 |

| EC Number | Not Available |

| SMILES | O=S(C1=CC(N)=C(F)C=C1Cl)(NC2CC2)=O |

| InChIKey | Not Available |

The sulfonamide group (-SO₂NH-) anchors the molecule's pharmacological activity, while the electron-withdrawing chloro and fluoro substituents modulate electronic distribution.

Historical Context of Sulfonamide Derivatives in Organic Chemistry

Sulfonamides emerged as transformative agents following Gerhard Domagk's 1932 discovery of Prontosil, the first synthetic antibacterial drug. Early derivatives like sulfanilamide established the sulfonamide scaffold's versatility, enabling modifications that expanded applications beyond antibacterials to anticonvulsants, diuretics, and anticancer agents.

The subject compound represents a modern iteration of this legacy, incorporating strategic substitutions:

- Cyclopropylamine : Enhances metabolic stability by resisting oxidative degradation.

- Halogenation (Cl/F) : Improves membrane permeability and target binding via hydrophobic interactions.

- Amino group : Facilitates hydrogen bonding with biological targets.

This evolution reflects advancements in rational drug design, leveraging substituent effects to optimize pharmacokinetics while retaining core sulfonamide reactivity.

Position Within Benzenesulfonamide Structural Taxonomy

As a benzenesulfonamide, this compound belongs to a class defined by a sulfonamide group directly bonded to a benzene ring. Its structural taxonomy is further refined by substituent patterns:

Core Scaffold :

$$

\text{Benzenesulfonamide} \rightarrow \text{1-SO}2\text{NH-Cyclopropyl} \rightarrow \text{2-Cl, 4-F, 5-NH}2

$$Substituent Effects :

- Ortho-chloro (C2) : Sterically shields the sulfonamide group, reducing enzymatic hydrolysis.

- Meta-fluoro (C4) : Withdraws electron density via -I effect, polarizing the ring for nucleophilic attacks.

- Para-amino (C5) : Participates in resonance with the sulfonamide, enhancing solubility and target affinity.

Comparative analysis with simpler analogs (e.g., N-cyclopropyl-4-fluorobenzenesulfonamide, CID 880363) highlights how multisubstitution creates unique electronic profiles. For instance, the 5-amino group introduces a hydrogen bond donor absent in non-aminated derivatives, potentially enabling interactions with kinase ATP-binding pockets.

Properties

IUPAC Name |

5-amino-2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O2S/c10-6-3-7(11)8(12)4-9(6)16(14,15)13-5-1-2-5/h3-5,13H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRHKYHOKBIMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a fluorobenzene ring, characterized by the following structural components:

- Amino group at the 5-position

- Chloro substituent at the 2-position

- Cyclopropyl group linked to the nitrogen atom

These features contribute to its unique chemical reactivity and biological activity.

This compound exhibits its biological effects primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism positions it as a valuable candidate for treating bacterial infections. Additionally, its structural similarity to other sulfonamides suggests potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various bacterial strains. It has been shown to inhibit both Gram-positive and Gram-negative bacteria effectively. The following table summarizes some key findings related to its antimicrobial efficacy:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Effective inhibition |

Anti-inflammatory Activity

Research indicates that compounds similar to this compound may also exhibit anti-inflammatory properties. This is attributed to their ability to interfere with inflammatory mediators and pathways. Specific studies have highlighted its potential in reducing inflammation markers in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a range of pathogens, revealing significant antibacterial activity comparable to traditional antibiotics. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities with target enzymes involved in bacterial folate synthesis .

- Anti-inflammatory Mechanisms : Another research effort focused on understanding the anti-inflammatory potential of similar sulfonamide compounds. It was found that these compounds could modulate key signaling pathways associated with inflammation, suggesting that this compound might also exert similar effects .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-N-cyclopropyl-4-fluorobenzenesulfonamide | Lacks chloro substituent; retains amino and cyclopropyl | Antimicrobial properties |

| 5-bromo-2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide | Contains bromo instead of amino; retains other features | Potentially similar antimicrobial effects |

| 4-amino-N-cyclopropyl-3-fluorobenzenesulfonamide | Fluorine at different position; amino at para position | Varies based on position changes |

This comparative analysis highlights how variations in structural components can influence biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research has indicated that sulfonamide derivatives, including 5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, exhibit significant antimicrobial activity. These compounds function by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA production. Studies have shown that modifications in the chemical structure can enhance their efficacy against various pathogens.

Case Study: Antibacterial Activity

A study investigated the antibacterial activity of several sulfonamide derivatives. The results showed that this compound demonstrated potent activity against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Agricultural Applications

Herbicide Development

The compound serves as an important intermediate in the synthesis of herbicides. Its structural properties allow it to interact effectively with plant enzymes involved in growth regulation, making it a candidate for developing new herbicides with improved selectivity and efficacy.

Case Study: Saflufenacil Synthesis

this compound has been synthesized as a key intermediate for saflufenacil, a herbicide used to control broadleaf weeds. The synthesis involves multiple steps, including the reaction of chlorinated and fluorinated precursors to achieve the desired biological activity .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of sulfonamide derivatives. SAR studies have indicated that modifications at specific positions on the benzene ring can significantly influence the compound's activity.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity and potency |

| Cyclopropyl Group | Enhances selectivity towards target enzymes |

| Amino Group Positioning | Alters interaction with biological targets |

Crystallographic Studies

Crystallographic analysis provides insights into the molecular geometry and bonding characteristics of this compound. Such studies reveal critical information about intermolecular interactions that can influence the compound's solubility and stability.

Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.8107 Å, b = 9.1644 Å, c = 11.3521 Å |

| Angles | α = 67.543°, β = 73.213°, γ = 85.123° |

| Volume | 713.76 ų |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural differences and their implications:

Key Observations :

- Cyclopropyl Group : The cyclopropyl substituent in the target compound reduces steric hindrance compared to bulkier groups like naphthalene () while improving metabolic resistance .

- Fluorine vs. Halogens : The fluorine at position 4 enhances membrane permeability and bioavailability compared to bromine or additional chlorines (e.g., ), which may increase toxicity risks .

- Amino Group: The NH₂ group at position 5 facilitates hydrogen bonding, a feature shared with 5-amino-2-chlorobenzenesulfonamide (), but its synergy with fluorine in the target compound likely amplifies target affinity .

Crystallographic and Geometric Parameters

details the crystallography of benzylamide sulfonamides, noting C–H bond lengths (0.90–0.97 Å) and refinement parameters. These values align with sulfonamides in , suggesting conserved bond geometries despite substituent variations.

Preparation Methods

General Synthetic Strategy

The classical approach to sulfonamide synthesis involves two key steps:

- Formation of sulfonyl chloride intermediate from the corresponding sulfonic acid or aromatic acid derivative.

- Amination of the sulfonyl chloride with the desired amine (here, cyclopropylamine) to yield the sulfonamide.

This route is favored due to the high reactivity of sulfonyl chlorides toward amines, enabling efficient sulfonamide bond formation.

One-Pot Decarboxylative Chlorosulfonylation and Amination

A recent innovative method reported involves a one-pot synthesis that merges sulfonyl chloride formation and amination without the need for isolating intermediates. This method uses copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into sulfonyl chlorides, followed by in situ reaction with amines to form sulfonamides.

-

- No prefunctionalization of acids or amines required.

- Applicable to a diverse range of aryl and heteroaryl substrates.

- High yields and operational simplicity.

-

- Copper catalyst.

- Sulfur dioxide source.

- Chlorinating agents.

- Subsequent addition of amine and base.

| Entry | Condition Deviation | Yield (%) |

|---|---|---|

| 1 | Standard conditions | 69 |

| 2 | No LiBF4 | 62 |

| 3 | Ambient light only (no UV) | 0 |

| 4-7 | Omission of Cu, NFTPT, DCDMH, SO2 | 0 |

| 8 | Na2S2O5 instead of SO2 | 2 |

| 9 | DABSO instead of SO2 | 0 |

| 10 | Entry 2 then morpholine + DIPEA | 50 |

| 11 | Entry 1 then morpholine + DIPEA | 68 |

(Table adapted from research on one-pot sulfonamide synthesis)

This method is particularly useful for preparing sulfonamides like 5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide by starting from the corresponding aromatic acid precursor bearing the amino, chloro, and fluoro substituents, followed by reaction with cyclopropylamine.

Sulfonyl Chloride Preparation and Subsequent Amination

The classical two-step method involves:

Step 1: Sulfonyl chloride synthesis

Aromatic sulfonyl chlorides can be prepared by chlorosulfonation of the corresponding aromatic compounds or via decarboxylative chlorosulfonylation of aromatic acids. The sulfonyl chloride intermediate is a key reactive species for further transformation.

Step 2: Amination

The sulfonyl chloride is reacted with cyclopropylamine in the presence of a base (e.g., triethylamine) to yield the sulfonamide.

-

- Solvent: dichloromethane or similar inert solvents.

- Temperature: 0°C to room temperature.

- Base: triethylamine or equivalent to neutralize HCl formed.

- Reaction time: varies, often 1-2 hours.

Example from sulfinamide synthesis studies:

A related sulfonamide derivative was synthesized by adding a solution of triphenylphosphine and amine to a mixture of sulfonyl chloride and triethylamine in dichloromethane at 0°C, yielding 62% isolated product after purification.

Summary Table of Preparation Methods

Q & A

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (X-ray Data) | Literature Reference |

|---|---|---|

| C-Cl Bond Length | 1.74 Å | |

| C-F Bond Length | 1.34 Å | |

| Dihedral Angle (Aromatic/SO₂) | 18.5° |

Q. Table 2: Synthetic Optimization Conditions

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrogen Pressure | 3–5 atm | Maximizes nitro reduction |

| Solvent | Ethanol/Water (3:1) | Enhances solubility |

| Catalyst | 10% Pd/C | Prevents over-reduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.